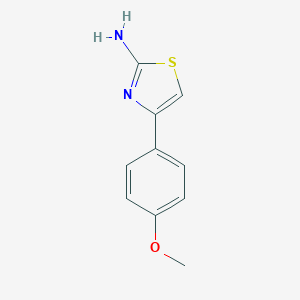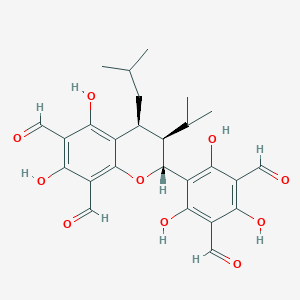
sideroxylonal A
Übersicht
Beschreibung
Sideroxylonal A is a formylated phloroglucinol compound found in the foliage of some Eucalyptus species. It has been identified as an important antifeedant for mammalian herbivores and also deters insect herbivores, suggesting a possible mechanism for cross-resistance . The compound has been studied for its antibacterial properties as well, particularly against Staphylococcus aureus . Sideroxylonal A is part of a broader group of sideroxylonals that have been isolated and characterized from various parts of Eucalyptus trees, including the leaves and bark .
Synthesis Analysis
The synthesis of sideroxylonals, including sideroxylonal A, has been explored through the extraction from Eucalyptus foliage. An efficient method for large-scale isolation of sideroxylonals has been reported, which yields a purity of over 90% . The extraction process typically involves the use of solvents such as chloroform-methanol and the application of chromatographic techniques for purification .
Molecular Structure Analysis
Sideroxylonal A's molecular structure has been elucidated using spectroscopic methods, including 1D and 2D NMR. The stereochemistry of sideroxylonal A was determined by chemical correlation, which is essential for understanding its biological activity .
Chemical Reactions Analysis
The chemical reactivity of sideroxylonals, including sideroxylonal A, has been studied in the context of their role as antifeedants and antibacterial agents. These compounds have been shown to interact with various biological targets, leading to effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, sideroxylonals have been found to suppress melanin synthesis by inhibiting tyrosinase, an enzyme involved in melanogenesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of sideroxylonals have been investigated to facilitate their quantification and to understand their stability under different conditions. For instance, sideroxylonals deteriorate when stored in certain conditions, such as at room temperature or in mobile phase solutions for extended periods . Methods such as HPLC have been developed for the rapid determination of sideroxylonals in Eucalyptus foliage, which is crucial for studying their ecological and pharmacological roles .
Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition and Potential in Skin Lightening : Sideroxylon inerme L., containing compounds including sideroxylonals, demonstrated significant inhibition of tyrosinase activity. This enzyme is crucial in melanin synthesis, making these compounds potential candidates for skin-depigmenting agents (Momtaz et al., 2008).
Anti-inflammatory and Antioxidant Properties : Sideroxylon obtusifolium, another plant containing sideroxylonals, was found to have local anti-inflammatory effects in wound healing models in rats, as well as significant antioxidant potential. These findings suggest potential therapeutic applications in treating inflammatory conditions and oxidative stress (Leite et al., 2015).
Cytotoxic Activity Against Cancer Cell Lines : Sideroxylonal B, closely related to sideroxylonal A, showed cytotoxic activity against various human cancer cell lines, indicating potential use in cancer therapy (Soliman et al., 2014).
Quantification in Eucalyptus Foliage : The quantification of sideroxylonals in Eucalyptus foliage has been a subject of research, indicating interest in their ecological roles and potential applications in understanding plant-insect interactions (Wallis et al., 2003).
Heritable Variation in Eucalyptus and Cross-Resistance to Herbivores : Sideroxylonal in Eucalyptus was found to confer cross-resistance to various herbivores. This finding has implications in understanding the evolutionary ecology of plant defenses and could inform agricultural practices (Andrew et al., 2007).
Eigenschaften
IUPAC Name |
(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDMQGEKNBIPF-FLFOAQQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sideroxylonal A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



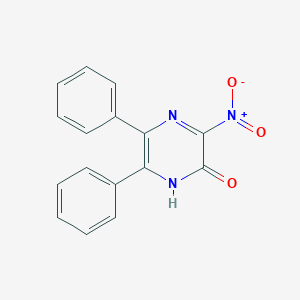
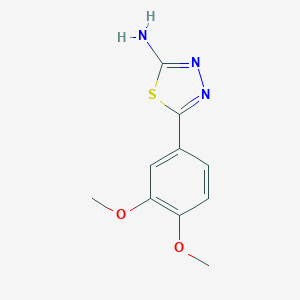
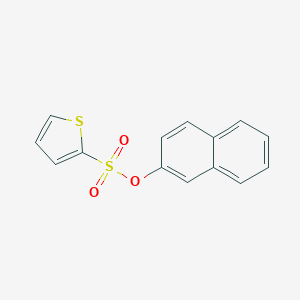
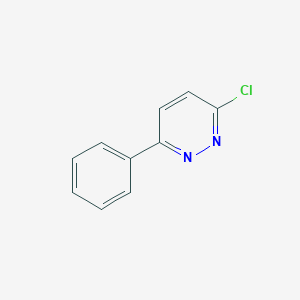
![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

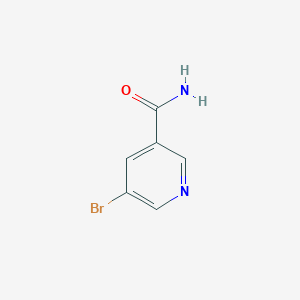
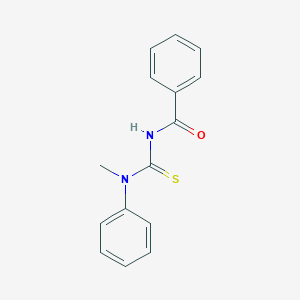


![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
